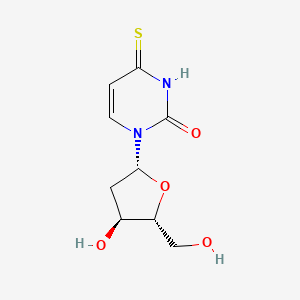

4-Thio-2'-deoxyuridine

Übersicht

Beschreibung

4-Thiodesoxyuridin ist ein modifiziertes Nukleosidanalogon von Desoxyuridin, bei dem das Sauerstoffatom an der 4-Position des Uracilrings durch ein Schwefelatom ersetzt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Thiodesoxyuridin umfasst in der Regel die folgenden Schritte:

Acetylierung von Uridin: Die Hydroxylgruppen von Uridin werden acetyliert, um sie während der nachfolgenden Reaktionen zu schützen.

Umsetzung der 4-Oxo-Gruppe in die 4-Thio-Gruppe: Dies wird unter Verwendung des Lawesson-Reagenz erreicht, das die 4-Oxo-Gruppe selektiv in eine 4-Thio-Gruppe umwandelt.

Deacetylierung: Die Acetylgruppen werden unter Verwendung von Ammoniak in Methanol entfernt, wodurch das freie 4-Thiodesoxyuridin-Nukleosid entsteht.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 4-Thiodesoxyuridin nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren zur Gewährleistung einer effizienten Produktion umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Thiodesoxyuridin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Schwefelatom in 4-Thiodesoxyuridin kann an Substitutionsreaktionen teilnehmen, bei denen es durch andere funktionelle Gruppen ersetzt werden kann.

Oxidations- und Reduktionsreaktionen: Das Schwefelatom kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden, und es kann auch Reduktionsreaktionen eingehen.

Photochemische Reaktionen: 4-Thiodesoxyuridin kann durch ultraviolettes Licht aktiviert werden, was zur Bildung reaktiver Spezies führt, die DNA-Schäden verursachen können.

Häufige Reagenzien und Bedingungen

Lawesson-Reagenz: Wird für die Umsetzung der 4-Oxo-Gruppe in die 4-Thio-Gruppe verwendet.

Ammoniak in Methanol: Wird zur Deacetylierung verwendet, um das freie Nukleosid zu erhalten.

Ultraviolettes Licht: Wird zur photochemischen Aktivierung von 4-Thiodesoxyuridin verwendet.

Hauptprodukte, die gebildet werden

Sulfoxide und Sulfone: Werden durch Oxidationsreaktionen gebildet.

Substituierte Thiouridine: Werden durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

4-Thiodesoxyuridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese von modifizierten Nukleosiden und Nukleotiden verwendet.

Biologie: Wird in DNA eingebaut, um DNA-Protein-Interaktionen und DNA-Schadensreaktionen zu untersuchen.

Industrie: Wird bei der Entwicklung neuartiger Therapeutika und diagnostischer Werkzeuge eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Thiodesoxyuridin beinhaltet seinen Einbau in DNA, wo er das natürliche Nukleosid Desoxyuridin ersetzt. Nach Aktivierung durch ultraviolettes Licht erzeugt 4-Thiodesoxyuridin reaktive Spezies, die DNA-Schäden induzieren, einschließlich DNA-Strangbrüchen und Quervernetzungen. Dies führt zur Hemmung der DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt .

Wirkmechanismus

The mechanism of action of 4-Thiodeoxyuridine involves its incorporation into DNA, where it replaces the natural nucleoside deoxyuridine. Upon activation by ultraviolet light, 4-Thiodeoxyuridine generates reactive species that induce DNA damage, including DNA strand breaks and crosslinks. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Thiouridin: Ähnlich wie 4-Thiodesoxyuridin, jedoch mit einem Ribosezucker anstelle von Desoxyribose.

5-Iod-4-thiodesoxyuridin: Ein halogeniertes Derivat von 4-Thiodesoxyuridin mit erhöhter Zytotoxizität nach Aktivierung durch ultraviolettes Licht.

5-Brom-4-thiodesoxyuridin: Ein weiteres halogeniertes Derivat mit ähnlichen Eigenschaften wie 5-Iod-4-thiodesoxyuridin.

Einzigartigkeit

4-Thiodesoxyuridin ist einzigartig aufgrund seiner Fähigkeit, selektiv durch ultraviolettes Licht aktiviert zu werden, was es zu einem wertvollen Werkzeug für die Untersuchung von DNA-Schädigungs- und Reparaturmechanismen macht. Sein Einbau in DNA und die anschließende Aktivierung ermöglichen die gezielte Induktion von DNA-Läsionen, was für Forschungs- und therapeutische Anwendungen vorteilhaft ist .

Eigenschaften

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNDUXLWAVSUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=S)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971199 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-20-1 | |

| Record name | 4-Thiodeoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

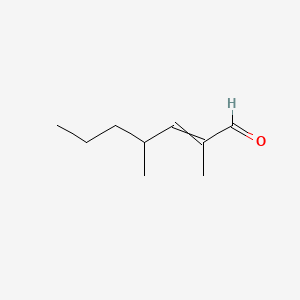

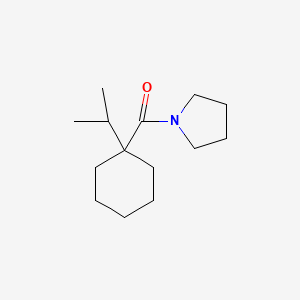

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)